1-(3-Hydroxyphenyl)piperazine

Übersicht

Beschreibung

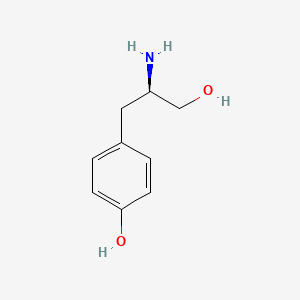

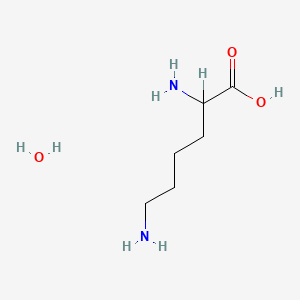

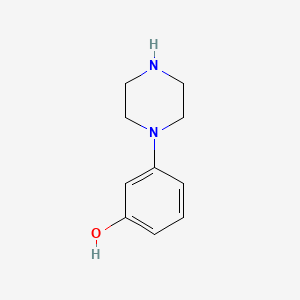

1-(3-Hydroxyphenyl)piperazine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is also known by the synonym 3-(1-Piperazino)phenol .

Molecular Structure Analysis

The molecular structure of 1-(3-Hydroxyphenyl)piperazine consists of a six-membered ring containing two nitrogen atoms and a phenyl ring attached to one of the nitrogen atoms with a hydroxyl group at the 3-position .Physical And Chemical Properties Analysis

1-(3-Hydroxyphenyl)piperazine is a solid with a melting point of 217-221 °C . The compound is sensitive to air .Wissenschaftliche Forschungsanwendungen

1. Detection of Copper (II) Ions and Hydrogen Sulfide in Cells 1-(3-Hydroxyphenyl)piperazine has been utilized in the construction of a dual-response fluorescent probe. This probe is designed for the detection of copper (II) ions and hydrogen sulfide (H2S) within cells. The application is particularly significant in exploring the increased copper-dependent cytotoxicity in the presence of H2S .

Intestinal Permeation Enhancer

Research has investigated the compound’s utility as an intestinal permeation enhancer. A study examined a library of phenylpiperazine derivatives, including 1-(3-Hydroxyphenyl)piperazine, to assess their efficacy and cytotoxicity using a Caco-2 model of the intestinal epithelium .

Synthesis of Piperazine Derivatives

The compound plays a role in the synthesis of various piperazine derivatives. These derivatives are significant in pharmaceuticals and can be key components in blockbuster drugs .

Drug Discovery

Piperazine, which includes derivatives like 1-(3-Hydroxyphenyl)piperazine, is ranked as the third most common nitrogen heterocycle in drug discovery. It is a crucial component of several high-profile drugs, such as Imatinib (Gleevec) and Sildenafil (Viagra) .

Safety and Hazards

1-(3-Hydroxyphenyl)piperazine is classified as a dangerous good for transport and may be subject to additional shipping charges . It is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Zukünftige Richtungen

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research could focus on expanding the structural diversity of piperazine derivatives, including 1-(3-Hydroxyphenyl)piperazine, to explore their potential in drug discovery .

Wirkmechanismus

Target of Action

The primary target of 1-(3-Hydroxyphenyl)piperazine, also known as 3-(piperazin-1-yl)phenol, is the GABA receptor . The GABA receptor is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

1-(3-Hydroxyphenyl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis .

Eigenschaften

IUPAC Name |

3-piperazin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-3-1-2-9(8-10)12-6-4-11-5-7-12/h1-3,8,11,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGYICRITMSJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371469 | |

| Record name | 1-(3-Hydroxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxyphenyl)piperazine | |

CAS RN |

59817-32-2 | |

| Record name | 1-(3-Hydroxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Hydroxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-(3-Hydroxyphenyl)piperazine interact with monoamine transporters and what are the downstream effects?

A1: 1-(3-Hydroxyphenyl)piperazine, a 1-phenyl-piperazine (PP) analog, interacts with monoamine transporters (hSERT, hDAT, and hNET) in a similar manner to MDMA and other PP analogs. [] These compounds bind to the transporters and disrupt the normal reuptake process of neurotransmitters like serotonin, dopamine, and norepinephrine. [] Instead of facilitating neurotransmitter reuptake from the synaptic cleft, 1-(3-Hydroxyphenyl)piperazine can induce neurotransmitter release, leading to elevated levels in the synapse. [] This disruption contributes to the stimulant effects observed with these compounds. Further research, including induced fit docking models and molecular dynamics simulations, helps clarify the specific interactions of 1-(3-Hydroxyphenyl)piperazine within the binding sites of hSERT and hDAT. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.